molecular formula C19H17FN4O B6047414 7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6047414
M. Wt: 336.4 g/mol
InChI Key: QWWKMVALXCJNLL-UHFFFAOYSA-N
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Description

7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 3-amino-1-butyl-1H-pyrazole-4-carboxamide under acidic conditions to form the intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-butyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
  • 7-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
  • 7-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Uniqueness

The presence of the fluorine atom in 7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one enhances its lipophilicity and metabolic stability compared to its non-fluorinated analogs. This can result in improved pharmacokinetic properties and increased efficacy in biological systems .

Properties

IUPAC Name

11-butyl-5-(4-fluorophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-2-3-9-23-10-8-17-16(19(23)25)11-21-18-15(12-22-24(17)18)13-4-6-14(20)7-5-13/h4-8,10-12H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWKMVALXCJNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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